

Introduction: The Significance of a Chiral Workhorse

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Compound of Interest

Compound Name: *(R)-alpha-Ethyl-alpha-methylbenzylamine*

CAS No.: 10181-67-6

Cat. No.: B160677

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(R)-(+)- α -Methylbenzylamine, also known as (R)-(+)-1-Phenylethylamine, is a cornerstone of stereochemistry.[1][2] While structurally simple, its utility in the synthesis of enantiomerically pure compounds is vast and critical.[1][3] In a world where the biological activity of a drug is often dictated by its specific three-dimensional arrangement, the ability to selectively synthesize one enantiomer over another is not merely an academic exercise—it is a fundamental requirement for safety and efficacy. This chiral amine serves as a powerful tool, acting as a resolving agent and a versatile building block for complex molecules in the pharmaceutical, agrochemical, and fine chemical industries.[1][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the properties, synthesis, applications, and handling of (R)- α -Methylbenzylamine. It is designed for researchers and professionals who require a deep, practical understanding of how to leverage this reagent to achieve their synthetic goals.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical properties is the foundation of its effective use in any experimental setting.

Compound Identification

The following table summarizes the key identifiers for (R)-(+)- α -Methylbenzylamine.

Identifier	Value
CAS Number	3886-69-9[1][2][5]
EC Number	223-423-4[5]
IUPAC Name	(1R)-1-phenylethanamine[6]
Synonyms	(R)-(+)-1-Phenylethylamine, (+)- α -Phenethylamine, (α R)- α -Methylbenzenemethanamine[1][2][6]
Molecular Formula	C ₈ H ₁₁ N[1][2]
Molecular Weight	121.18 g/mol [1][2]
InChI Key	RQEUFKEYXDPUK-SSDOTTSWSA-N
SMILES String	Cc1ccccc1

Physicochemical Data

The physical and chemical properties dictate the conditions for handling, storage, and reaction setup.

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1][7]
Boiling Point	187-189 °C (lit.)	[1][5]
Density	0.952 g/mL at 20 °C (lit.)	[1][5]
Refractive Index (n _{20/D})	1.526 (lit.)	[1][5]
Optical Rotation [α]	+38° to +40.3° (neat)	[1][8]
Vapor Pressure	0.5 mmHg at 20 °C	
Flash Point	70 °C (158 °F) - closed cup	[5]
Storage Temperature	2-8°C	[1]
Solubility	Miscible with alcohol, ether. Approx. 4.2% in water at 20°C.	[8]

Section 2: Synthesis and Chiral Resolution

The industrial value of (R)- α -Methylbenzylamine is entirely dependent on its enantiomeric purity. While the racemic mixture is readily synthesized, the crucial step is the separation of the enantiomers, a process known as resolution.

Synthesis of Racemic α -Methylbenzylamine

The common precursor for α -methylbenzylamine is acetophenone. A standard laboratory and industrial method is reductive amination. This can be achieved through various protocols, including reaction with ammonium formate (Leuckart reaction) or by direct reduction in the presence of ammonia.[8][9]

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Enantiomers possess identical physical properties, making their direct separation impossible. The core strategy of classical resolution is to convert the pair of enantiomers into a pair of

diastereomers.[10] Diastereomers have different physical properties, including solubility, which allows them to be separated by methods like fractional crystallization.[10]

For a racemic amine like (\pm)- α -methylbenzylamine, this is achieved by reacting it with an enantiomerically pure chiral acid. The resulting products are diastereomeric salts:

- (R)-amine + (R)-acid \rightarrow (R,R)-salt
- (S)-amine + (R)-acid \rightarrow (S,R)-salt

These (R,R) and (S,R) salts can then be separated based on their differential solubility in a chosen solvent. Once separated, the desired amine enantiomer is regenerated by treatment with a base.

Experimental Protocol: Resolution using N-Tosyl-(S)-phenylalanine

This protocol provides a representative method for resolving racemic α -methylbenzylamine. The choice of N-Tosyl-(S)-phenylalanine as the resolving agent is based on its commercial availability and effectiveness.[3]

Objective: To isolate (S)- α -Methylbenzylamine as a less-soluble diastereomeric salt, leaving (R)- α -Methylbenzylamine enriched in the mother liquor. Note: To isolate the (R)-enantiomer, a chiral acid with the opposite configuration or a different resolving agent would be selected to precipitate the (R)-amine salt.

Materials:

- Racemic (\pm)- α -methylbenzylamine
- N-tosyl-(S)-phenylalanine (resolving agent)
- 2-Propanol (solvent)
- Sodium hydroxide (NaOH) solution
- Diethyl ether or other suitable extraction solvent

- Anhydrous magnesium sulfate or sodium sulfate

Methodology:

- Salt Formation: In a suitable flask, dissolve equimolar amounts of racemic (\pm)- α -methylbenzylamine and N-tosyl-(S)-phenylalanine in a minimal amount of hot 2-propanol to achieve a clear solution.[3]
 - Causality: Heating increases the solubility of both the reactants and the resulting diastereomeric salts, ensuring a homogeneous solution for crystallization. 2-Propanol is selected as it provides a good solubility differential between the two diastereomeric salts upon cooling.[3]
- Crystallization: Allow the solution to cool slowly to room temperature. The less-soluble diastereomeric salt, in this case, (S)-amine-(S)-acid, will preferentially crystallize out of the solution.[3] For optimal crystal formation and purity, avoid rapid cooling.
- Isolation of Diastereomeric Salt: Collect the precipitated crystals by suction filtration. Wash the crystals with a small amount of cold 2-propanol to remove any adhering mother liquor, which contains the more-soluble (R)-amine-(S)-acid salt.
- Liberation of the Free Amine: The mother liquor is now enriched with the (R)-enantiomer. To recover it, first evaporate the solvent. Dissolve the resulting salt residue in water and treat it with an aqueous solution of a strong base, such as sodium hydroxide, to deprotonate the ammonium salt and liberate the free (R)- α -methylbenzylamine.
- Extraction and Purification: Extract the free amine into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO_4), and remove the solvent by rotary evaporation. The resulting crude (R)- α -methylbenzylamine can be further purified by distillation.
- Purity Assessment: The optical purity of the final product must be verified. This is typically done by chiral HPLC or GC analysis, often after derivatization to an amide.[3]

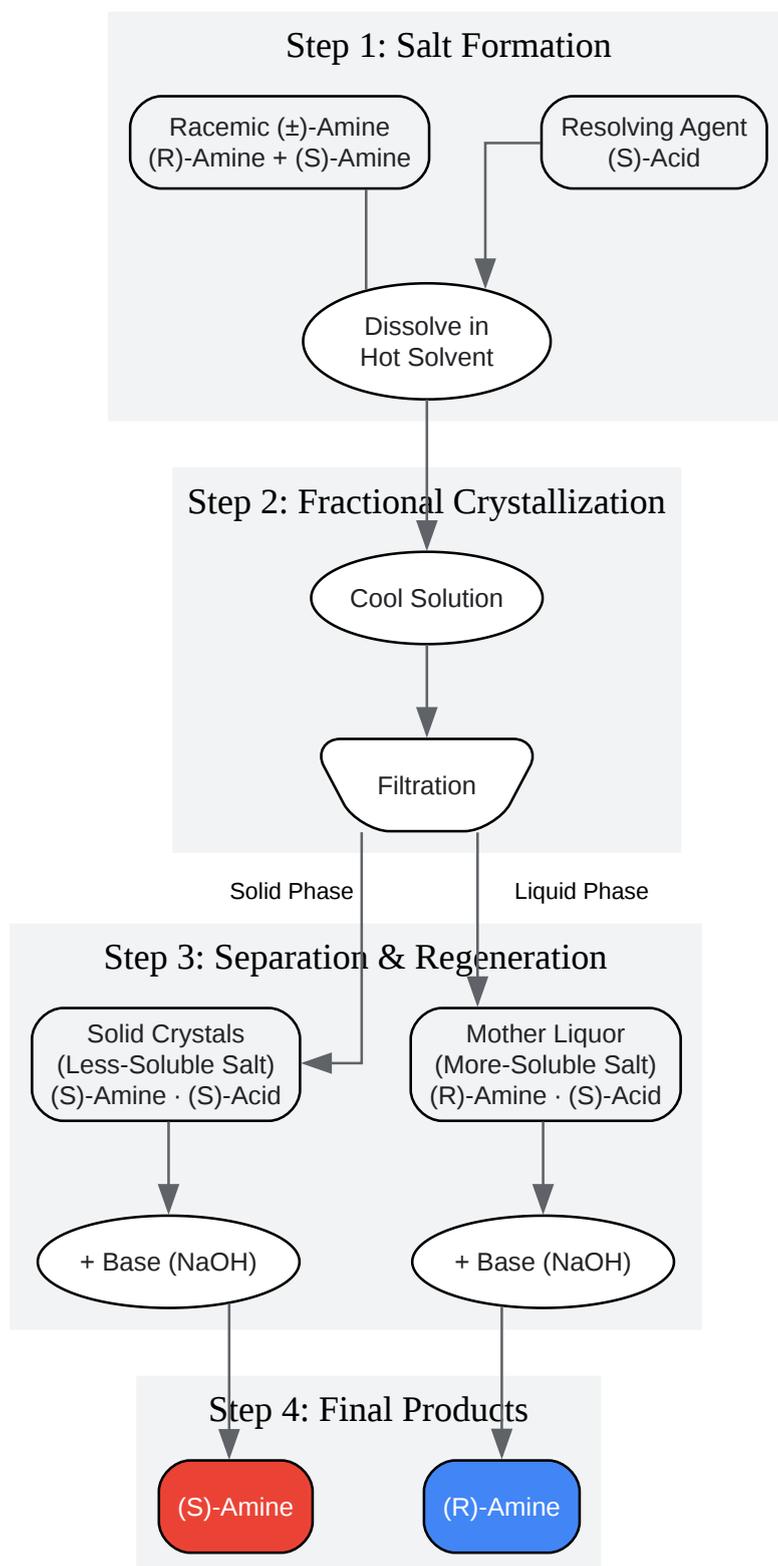
Alternative Resolution Strategies

While classical resolution is robust, other methods are also employed:

- **Enzymatic Kinetic Resolution:** This technique uses enzymes that selectively metabolize one enantiomer, leaving the other untouched. For instance, specific microorganisms can metabolize the (S)-enantiomer, allowing for the recovery of highly pure (R)- α -methylbenzylamine.^[11]^[12] This approach offers high selectivity and environmentally benign conditions.^[11]
- **Asymmetric Synthesis:** Direct synthesis of the enantiopure amine can be achieved using chiral catalysts or auxiliaries, bypassing the need for resolution.^[8]

Workflow Visualization

The following diagram illustrates the classical chiral resolution process.



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Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Section 3: Applications in Drug Development and Asymmetric Synthesis

The utility of (R)- α -methylbenzylamine stems from its chirality, which it can impart to other molecules.

- **Chiral Resolving Agent:** Its most traditional use is for the resolution of racemic acids. The basic amine reacts with an acid to form diastereomeric salts, which can then be separated, mirroring the process described above.[\[4\]](#)[\[8\]](#)
- **Chiral Building Block (Auxiliary):** It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This is a powerful strategy in asymmetric synthesis.[\[3\]](#)
- **Precursor for Chiral Ligands and Catalysts:** The amine serves as a starting material for the synthesis of more complex chiral ligands used in transition-metal catalysis. These catalysts are essential for producing enantiomerically pure compounds on an industrial scale.[\[1\]](#)[\[4\]](#)
- **Direct Synthesis of Pharmaceuticals and Agrochemicals:** (R)- α -methylbenzylamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals that require a specific stereochemistry for their biological activity.[\[1\]](#)[\[4\]](#)[\[13\]](#)

Section 4: Safety, Handling, and Storage

As a corrosive and hazardous chemical, strict adherence to safety protocols is mandatory when working with (R)- α -methylbenzylamine.

Hazard Identification

The compound presents multiple health hazards.[\[7\]](#)[\[14\]](#)

Hazard Class	GHS Statement
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin.
Skin Corrosion	H314: Causes severe skin burns and eye damage.[15]
Eye Damage	H318: Causes serious eye damage.[15]
Aquatic Hazard	H412: Harmful to aquatic life with long lasting effects.

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[14][16]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][14]
 - Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing.[7][14]
 - Respiratory Protection: If ventilation is inadequate, use a respirator with a suitable filter for organic vapors (e.g., type ABEK).[5][15]
- Hygiene: Wash hands thoroughly after handling.[7][16] Do not eat, drink, or smoke in the laboratory.[7][16]

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][14] The recommended storage temperature is between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][14] Do not allow the chemical to

enter drains or waterways.[16]

First Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[7][14][15]
- If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a physician immediately.[7][15]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7][15]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7][15]

Conclusion

(R)- α -Methylbenzylamine is a deceptively simple molecule that holds a position of great importance in modern chemistry. Its value lies in its chirality, which provides a gateway to the enantiomerically pure compounds that are essential for the development of safer and more effective drugs. A thorough understanding of its properties, the principles of its resolution, and its safe handling are critical for any scientist aiming to harness its synthetic potential. This guide has provided a comprehensive framework for that understanding, grounding theoretical knowledge in practical application and safety awareness.

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